(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine
CAS No.: 946348-98-7
Cat. No.: VC6191465
Molecular Formula: C18H20N6O
Molecular Weight: 336.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946348-98-7 |
|---|---|
| Molecular Formula | C18H20N6O |
| Molecular Weight | 336.399 |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine |
| Standard InChI | InChI=1S/C18H20N6O/c1-12-3-4-14(11-13(12)2)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23) |
| Standard InChI Key | YVAXZEYRDBYEEY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆O |
| Molecular Weight | 336.399 g/mol |
| IUPAC Name | N-(3,4-Dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine |
| PubChem CID | 16820908 |
Chemical Structure and Key Functional Groups
The compound’s structure integrates three critical motifs:
Pteridine Core
The bicyclic pteridine system (fused pyrimidine and pyrazine rings) is a hallmark of this molecule. This core is involved in π-π interactions and hydrogen bonding, which are essential for molecular recognition in biological systems .
Morpholine Substituent
The morpholine group at position 2 enhances solubility and provides a site for hydrogen bonding. Morpholine derivatives are common in pharmaceuticals due to their ability to modulate receptor binding .
3,4-Dimethylphenyl Group
The 3,4-dimethylphenyl substituent at position 4 contributes steric bulk and hydrophobic interactions. Such aromatic groups are often associated with kinase inhibition and enzyme modulation .
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step reactions, as inferred from analogous pteridine derivatives:
Pteridine Core Formation
A plausible route includes:
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Cyclization of a diaminopyrimidine precursor with a nitroso group to form the pteridine ring .
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Chlorination at position 4 using reagents like POCl₃ to facilitate nucleophilic substitution .
Comparative Analysis with Related Compounds
Challenges and Research Gaps
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Limited Direct Data: No published studies explicitly test this compound for bioactivity.
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Solubility Issues: The morpholine group may require formulation strategies to enhance bioavailability .
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Toxicity Concerns: Morpholine derivatives can exhibit acute toxicity (e.g., skin irritation), necessitating safety profiling .
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